4-Bromo-2,3,5,6-tetrafluorobenzotrichloride

CAS No.: 1391033-28-5

Cat. No.: VC2569886

Molecular Formula: C7BrCl3F4

Molecular Weight: 346.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1391033-28-5 |

|---|---|

| Molecular Formula | C7BrCl3F4 |

| Molecular Weight | 346.3 g/mol |

| IUPAC Name | 1-bromo-2,3,5,6-tetrafluoro-4-(trichloromethyl)benzene |

| Standard InChI | InChI=1S/C7BrCl3F4/c8-2-5(14)3(12)1(7(9,10)11)4(13)6(2)15 |

| Standard InChI Key | MWFMQKIRWQAUPD-UHFFFAOYSA-N |

| SMILES | C1(=C(C(=C(C(=C1F)F)Br)F)F)C(Cl)(Cl)Cl |

| Canonical SMILES | C1(=C(C(=C(C(=C1F)F)Br)F)F)C(Cl)(Cl)Cl |

Introduction

Basic Identification and Structure

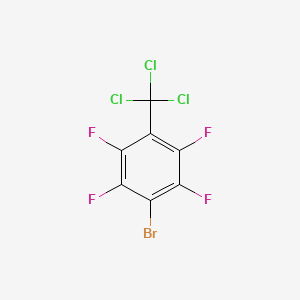

4-Bromo-2,3,5,6-tetrafluorobenzotrichloride, also known by its IUPAC name 1-bromo-2,3,5,6-tetrafluoro-4-(trichloromethyl)benzene, is a highly halogenated aromatic compound. It features a benzene ring with multiple halogen substituents, creating a complex molecular structure with unique chemical properties. The compound is registered with CAS number 1391033-28-5 and has a molecular formula of C7BrCl3F4. This molecular structure consists of a benzene ring substituted with a bromine atom, four fluorine atoms at positions 2, 3, 5, and 6, and a trichloromethyl group at position 4.

Molecular Identification Data

The compound's key identification parameters are summarized in the following table:

| Parameter | Value |

|---|---|

| CAS No. | 1391033-28-5 |

| Molecular Formula | C7BrCl3F4 |

| Molecular Weight | 346.3 g/mol |

| IUPAC Name | 1-bromo-2,3,5,6-tetrafluoro-4-(trichloromethyl)benzene |

| Standard InChI | InChI=1S/C7BrCl3F4/c8-2-5(14)3(12)1(7(9,10)11)4(13)6(2)15 |

| Standard InChIKey | MWFMQKIRWQAUPD-UHFFFAOYSA-N |

| SMILES | C1(=C(C(=C(C(=C1F)F)Br)F)F)C(Cl)(Cl)Cl |

The above data provides essential identifiers for database searches and chemical documentation purposes. The InChI and SMILES notations offer standardized representations of the compound's structure, facilitating computational analysis and comparisons with related compounds.

Physicochemical Properties

The physicochemical properties of 4-Bromo-2,3,5,6-tetrafluorobenzotrichloride are influenced by its halogen-rich structure. While specific experimental data for this compound is limited in the available literature, certain properties can be inferred based on its molecular composition and comparisons with similar halogenated aromatics.

Physical State and Appearance

Synthesis and Chemical Reactivity

Chemical Reactivity

The reactivity of 4-Bromo-2,3,5,6-tetrafluorobenzotrichloride is expected to be influenced by:

-

The electron-withdrawing effects of the halogen substituents

-

The reactivity of the C-Br bond, which may participate in coupling reactions

-

The potential for nucleophilic aromatic substitution, particularly at the positions bearing fluorine atoms

These reactive features make the compound potentially valuable in various synthetic transformations and applications in organic chemistry.

Structural Comparison with Related Compounds

Understanding 4-Bromo-2,3,5,6-tetrafluorobenzotrichloride in context requires comparison with structurally similar compounds.

Comparison with 4-Bromo-2,3,5,6-tetrafluorobenzotrifluoride

4-Bromo-2,3,5,6-tetrafluorobenzotrifluoride (C7BrF7) differs from our target compound in having a trifluoromethyl group instead of a trichloromethyl group. This compound has a molecular weight of 296.97 g/mol, compared to 346.3 g/mol for the trichloride variant . The replacement of fluorine with chlorine atoms in the methyl group likely affects:

-

Molecular weight and density

-

Boiling point and melting point

-

Dipole moment and reactivity

-

Steric properties

Comparison with Other Halogenated Derivatives

Other related compounds such as 4-Bromo-2,3,5,6-tetrafluorobenzaldehyde (C7HBrF4O) and 4-Bromo-2,3,5,6-tetrafluorobenzoic acid (C7HBrF4O2) feature different functional groups at the position occupied by the trichloromethyl group in our target compound. These structural differences result in substantially different chemical properties and applications.

Analytical Methods

Spectroscopic Identification

For identification and characterization of 4-Bromo-2,3,5,6-tetrafluorobenzotrichloride, the following analytical techniques are likely to be valuable:

-

NMR Spectroscopy: 1H, 13C, and 19F NMR would provide valuable structural information. The 19F NMR spectrum would likely show characteristic patterns for the fluorine atoms in different environments .

-

Mass Spectrometry: Would confirm molecular weight and provide fragmentation patterns characteristic of the halogenated structure.

-

Infrared Spectroscopy: Would help identify functional groups and characteristic vibrations of the C-F, C-Cl, and C-Br bonds.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume